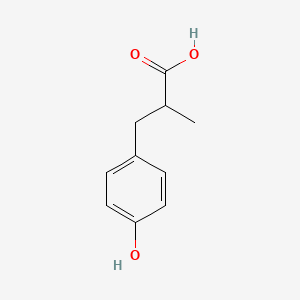

3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Overview

Description

3-(4-Hydroxyphenyl)propionic acid is a hydroxy monocarboxylic acid consisting of propionic acid having a 4-hydroxyphenyl group at the 3-position . It is also known as Phloretic acid . This compound is used as pharmaceutical intermediates .

Synthesis Analysis

While specific synthesis methods for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid were not found, a study reported the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

Molecular Structure Analysis

The molecular formula of 3-(4-Hydroxyphenyl)propionic acid is C9H10O3 . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Physical And Chemical Properties Analysis

3-(4-Hydroxyphenyl)propionic acid has a melting point of 129-131 °C . It is slightly soluble in water . The compound is a potential antioxidant and is used as pharmaceutical intermediates .

Scientific Research Applications

- Researchers have synthesized novel derivatives of 3-(4-hydroxyphenyl)propionic acid, incorporating various substitutions. These derivatives exhibit structure-dependent antimicrobial activity against both ESKAPE group bacteria (a collection of pathogens responsible for hospital-acquired infections) and drug-resistant Candida species .

- Notably, hydrazones containing heterocyclic substituents demonstrated potent and broad-spectrum antimicrobial activity. They were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including Candida auris .

- 3-(4-Hydroxyphenyl)propionic acid is considered a potential antioxidant. Its ability to scavenge free radicals and protect cells from oxidative damage makes it relevant in the field of health and wellness .

- Due to its chemical structure and reactivity, this compound serves as a valuable intermediate in pharmaceutical synthesis. Researchers explore its role in creating novel drugs and therapeutic agents .

- Some studies suggest that 3-(4-hydroxyphenyl)propionic acid may have neuroprotective properties. It could potentially mitigate neuronal damage and contribute to brain health .

- As an amino acid derivative, this compound plays a role in metabolic pathways. Understanding its interactions within the body can provide insights into amino acid metabolism and related disorders .

- Researchers continue to explore the biomedical applications of 3-(4-hydroxyphenyl)propionic acid. Its unique structure and properties make it a promising candidate for drug development, biomaterials, and tissue engineering .

Antimicrobial Activity

Antioxidant Properties

Pharmaceutical Intermediates

Neuroprotective Effects

Metabolic Pathways and Amino Acid Metabolism

Biomedical Applications

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s structurally similar to 4-hydroxyphenylpyruvic acid, which is known to interact with proteins such as prothrombin and macrophage migration inhibitory factor in humans .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .

Biochemical Pathways

It’s structurally similar to 4-hydroxyphenylpyruvic acid, which is involved in several metabolic pathways, including phenylketonuria, tyrosine metabolism, and tyrosinemia .

Pharmacokinetics

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, was found to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats .

properties

IUPAC Name |

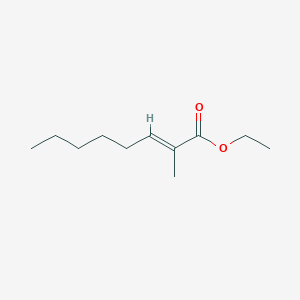

3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKBMDYLALFYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)

![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)

![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)